7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
7-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H5FN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) |
InChI Key |
NTCCXQKWGVIPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=NC=C2)F)NC1=O |
Origin of Product |
United States |
Preparation Methods
Iron-Mediated Cyclization
A prominent method involves iron powder in acetic acid to cyclize nitro-substituted pyridine precursors. For example, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide undergoes cyclization with iron powder at 100°C for 5 hours, yielding the pyrrolo[3,2-c]pyridine scaffold in 55–67% yields. Adaptation to [2,3-c] isomers may require adjusting substituent positions, though analogous conditions are feasible.
Acid-Catalyzed Cyclization
Lewis acids like aluminum trichloride facilitate Friedel-Crafts acylation, as demonstrated in the synthesis of 5-fluoro-3-trichloroacetyl-1H-pyrrolo[2,3-b]pyridine. Here, 5-fluoro-1H-pyrrolo[2,3-b]pyridine reacts with trichloroacetyl chloride under AlCl₃ catalysis, followed by hydrolysis to a carboxylic acid. For lactam formation, replacing trichloroacetyl with a protected amine could enable intramolecular cyclization.
Fluorination Techniques
Fluorinated Building Blocks
Using pre-fluorinated pyridines avoids late-stage fluorination challenges. For example, 3-amino-4-fluoropyridine derivatives serve as precursors, where cyclization forms the pyrrolo ring while retaining fluorine. This method ensures regioselectivity but requires access to specialized starting materials.
Lactam Formation Strategies
Oxidative Cyclization
Manganese(IV) oxide (MnO₂) oxidizes secondary amines to lactams under mild conditions. In PDGF inhibitor syntheses, MnO₂ mediates cyclization of ureido-pyrrolopyridines to quinoxalinones. Applying this to a 7-fluoro-pyrrolopyridine amine intermediate could yield the target lactam.
Hydrolysis of Trichloroacetyl Intermediates
Trichloroacetyl groups, as in CN110041328A, hydrolyze to carboxylic acids under basic conditions. Modifying hydrolysis to favor intramolecular amidation (e.g., using dilute acid) might instead produce lactams. For example, 3-trichloroacetyl-7-fluoro-pyrrolopyridine could cyclize via controlled hydrolysis.
Integrated Synthetic Pathways
Route 1: Sequential Cyclization-Fluorination
Route 2: Pre-Fluorinated Building Block
-
Starting Material : 4-Fluoro-3-aminopyridine.
-
Acylation : Trichloroacetyl chloride/AlCl₃ introduces ketone.
-
Cyclization : Acid-catalyzed intramolecular amidation.
-
Purification : Recrystallization or column chromatography.
Yield Estimate : 55–67%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of reduced pyrrolo-pyridine derivatives.
Substitution: Formation of substituted pyrrolo-pyridine derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Analogs
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1190318-26-3)
- Substituent : Bromine at position 7.
- Molecular Weight : 229.03 g/mol (vs. ~167.12 g/mol for the fluoro analog).
- Bromo derivatives are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the core structure .
- Applications : Used as intermediates in synthesizing kinase inhibitors and other bioactive molecules .
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 178393-20-9)
- Substituent : Chlorine at position 7.
- Molecular Weight : 183.59 g/mol.
- Key Differences :
- Applications : Explored in antiviral and anticancer agents due to its moderate electronic effects .
5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1217002-90-8)
Non-Halogenated and Methylated Analogs
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 54415-85-9)
- Substituent: No halogen.
- Molecular Weight : 134.14 g/mol.
- Key Differences :
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1427503-36-3)
- Substituent : Methyl group at position 2.
- Molecular Weight : 148.16 g/mol.
- Position 2 substitution disrupts conjugation, altering electronic properties compared to 7-fluoro .
Isomeric Pyrrolo-Pyridine Derivatives
1H-Pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 32501-05-6)
- Structure : Pyrrole fused to pyridine at positions 3,2-b (vs. 2,3-c for the target compound).
- Key Differences :
Stability and Reactivity
Comparative Data Table
Biological Activity
7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its structure includes a fluorine atom at the seventh position of the pyrrole ring, which enhances its biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with fibroblast growth factor receptors (FGFRs), anti-cancer properties, and structure-activity relationships.
- Molecular Formula : CHFNO
- Molecular Weight : 152.13 g/mol
- CAS Number : 162437-89-5
The primary biological activity of this compound is attributed to its interaction with FGFRs. The binding of this compound to FGFRs inhibits their kinase activity, which is crucial for various cellular processes including proliferation and differentiation.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, particularly breast cancer cells, and induce apoptosis.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom significantly enhances the compound's pharmacological profile compared to other similar compounds lacking this feature. Below is a comparison table highlighting structural analogs and their unique features:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | 0.82 | Contains bromine instead of fluorine |
| 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 0.81 | Methyl group at position 7 |
| 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | 0.81 | Bromine substitution at position 4 |
| 5-Aminoindolin-2-one hydrochloride | 0.77 | Contains an amino group and different ring structure |
| 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | - | Fluorine at position 6; different pyridine structure |
Pharmacological Activity
Recent studies have shown that derivatives of this compound exhibit significant inhibition against various kinases including DYRK1A and FGFRs. The following table summarizes key findings from pharmacological testing:
| Compound | Target Kinase | Inhibition Activity (IC50) | Notes |
|---|---|---|---|
| This compound | FGFRs | Low nanomolar levels | Selective inhibition across isoforms |
| Derivative A | DYRK1A | Nanomolar levels | Exhibits antioxidant properties |
| Derivative B | Other Kinases | Moderate | Potential anti-inflammatory effects |
Case Studies
Several case studies have documented the efficacy of this compound in cancer treatment:
- Breast Cancer Cell Lines : In vitro evaluations indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in MCF-7 breast cancer cell lines.
- FGFR Inhibition : Docking studies revealed that the compound forms hydrogen bonds with specific amino acids in FGFR proteins, enhancing its binding affinity and inhibitory potency.
Q & A
Q. What are the standard synthetic routes for introducing fluorine at the 7-position of pyrrolo[2,3-c]pyridin-2-one?
Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®. A representative method involves reacting the parent heterocycle (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) with Selectfluor® (1.5 eq.) in a mixed solvent system (acetonitrile/ethanol) at 70°C overnight. After solvent removal, column chromatography (DCM/EA) yields the fluorinated product. However, yields may be low (~29%), necessitating optimization of stoichiometry, temperature, or alternative fluorinating agents (e.g., DAST) .
Table 1: Fluorination Reaction Conditions
| Reagent | Solvent System | Temperature | Yield | Citation |
|---|---|---|---|---|
| Selectfluor® | MeCN/EtOH | 70°C | 29% |
Q. Which spectroscopic techniques are critical for characterizing 7-fluoro-pyrrolopyridinones?
- ¹H/¹⁹F NMR : Key for confirming regioselectivity and fluorine integration. For example, ¹⁹F-NMR (DMSO-d₆) shows δ = -172.74 ppm for 3-fluoro-pyrrolopyridine derivatives .
- HRMS : Validates molecular formula (e.g., C₇H₅FClN₂ with [M+H]⁺ = 171.0123) .
- X-ray crystallography : Resolves ambiguous regiochemistry (e.g., used in dihydro-pyrrolo[1,2-a]indole structures) .
Q. What purification strategies are effective for fluorinated pyrrolopyridinones?
Column chromatography (silica gel, DCM/EA gradients) is standard. For polar byproducts, reverse-phase HPLC or recrystallization (e.g., using ethanol/water) may improve purity. Low yields often stem from competing side reactions, requiring careful monitoring via TLC .
Advanced Research Questions
Q. How can low yields in fluorination reactions be systematically addressed?
- Solvent optimization : Replace acetonitrile with DMF to enhance solubility of intermediates.
- Catalysis : Explore Brønsted acids (e.g., H₂SO₄) to stabilize reactive intermediates, as seen in nitration reactions .
- Alternative reagents : Test N-fluoropyridinium salts for improved selectivity .
Table 2: Troubleshooting Fluorination Challenges
| Issue | Potential Solution | Example from Literature |
|---|---|---|
| Low regioselectivity | Use directing groups (e.g., Cl) | 4-Chloro precursor in |
| Side reactions | Lower reaction temperature | 0°C conditions for nitration |
Q. How do electronic effects of fluorine influence reactivity in cross-coupling reactions?
Fluorine’s electron-withdrawing nature deactivates the ring, slowing Suzuki-Miyaura couplings. Pre-functionalization (e.g., boronate ester formation) or microwave-assisted heating (100–120°C) may overcome this. For example, 3,4-dimethoxyphenylboronic acid coupling under Pd(PPh₃)₄ catalysis requires elevated temperatures (105°C) .
Q. How to resolve contradictory data in regioselective substitution reactions?
- X-ray crystallography : Definitive for structural confirmation (e.g., bond angles in dihydro-pyrrolo[1,2-a]indoles) .
- DFT calculations : Predict preferred substitution sites by comparing activation energies for possible intermediates .
- Isotopic labeling : Use ²H or ¹³C NMR to track reaction pathways .
Q. What strategies validate the biological relevance of 7-fluoro-pyrrolopyridinones?
- SAR studies : Compare bioactivity of fluorinated vs. non-fluorinated analogs (e.g., enzyme inhibition assays).
- Metabolic stability assays : Fluorine often enhances resistance to oxidative metabolism, improving pharmacokinetics .
- Docking studies : Map fluorine’s interactions with target proteins (e.g., kinase ATP-binding pockets) .
Methodological Notes
- Contradiction Analysis : Conflicting NMR data may arise from tautomerism or dynamic effects. Variable-temperature NMR (e.g., -40°C to 100°C) can identify equilibrium shifts .
- Synthetic Scalability : Pilot-scale reactions should prioritize safety for exothermic steps (e.g., nitration with HNO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
